molecular formula C21H25N5O2 B2883095 2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881473-79-6

2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2883095
CAS No.: 881473-79-6
M. Wt: 379.464
InChI Key: YKXCRJQSYLVGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrroloquinoxaline core, a cyclopentyl group, and an oxolan-2-ylmethyl substituent, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of an appropriate precursor to form the pyrroloquinoxaline core. This can be achieved through a condensation reaction between a diamine and a diketone under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyrroloquinoxaline core.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the pyrroloquinoxaline core with an oxolan-2-ylmethyl halide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification steps such as recrystallization, chromatography, or distillation may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments, such as amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, substitution may yield various substituted derivatives, and hydrolysis may yield amines and carboxylic acids.

Scientific Research Applications

2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with receptors in the nervous system, modulating neurotransmitter release and leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:

    2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: This compound lacks the oxolan-2-ylmethyl group, which may result in different chemical and biological properties.

    2-amino-1-cyclopentyl-N-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: This compound has a methyl group instead of the oxolan-2-ylmethyl group, which may affect its reactivity and biological activity.

    2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[3,2-b]quinoxaline-3-carboxamide: This compound has a different arrangement of the pyrroloquinoxaline core, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which includes the oxolan-2-ylmethyl group and the pyrroloquinoxaline core. This unique structure contributes to its distinctive chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-1-cyclopentyl-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c22-19-17(21(27)23-12-14-8-5-11-28-14)18-20(26(19)13-6-1-2-7-13)25-16-10-4-3-9-15(16)24-18/h3-4,9-10,13-14H,1-2,5-8,11-12,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXCRJQSYLVGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.